

# Application Notes and Protocols: Investigating NAI-107 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the lantibiotic NAI-107 (also known as microbisporicin), including its mechanism of action, spectrum of activity, and detailed protocols for evaluating its potential synergistic effects when used in combination with other classes of antibiotics. While preclinical in vivo data demonstrates the potent efficacy of NAI-107 as a monotherapy, publicly available quantitative data on its synergistic activity in combination with other antibiotics from in vitro studies is limited. The provided protocols and data table templates are intended to guide researchers in designing and interpreting their own synergy studies.

## **Introduction to NAI-107**

NAI-107 is a novel lantibiotic with potent bactericidal activity against a wide range of Grampositive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), glycopeptide-intermediate S. aureus (GISA), and vancomycin-resistant enterococci (VRE).[1][2] It also shows activity against some fastidious Gram-negative bacteria.[3] Lantibiotics are ribosomally synthesized peptides that undergo post-translational modifications, and they represent a promising class of antibiotics due to their novel mechanism of action.

### **Mechanism of Action**



NAI-107 targets a fundamental process in bacterial cell wall synthesis by binding to lipid II, a crucial precursor molecule for peptidoglycan formation. This interaction inhibits the proper incorporation of new peptidoglycan units into the cell wall, leading to a loss of cell integrity and ultimately, bacterial cell death. This mechanism is distinct from that of many other classes of antibiotics, such as beta-lactams and glycopeptides, suggesting a low potential for cross-resistance.

## **Spectrum of Activity**

NAI-107 has demonstrated significant in vitro and in vivo activity against a variety of clinically relevant Gram-positive pathogens. Its efficacy has been confirmed in several animal models of severe infection.[1][2]

## **Rationale for Combination Therapy**

The use of NAI-107 in combination with other antibiotics is a promising strategy to:

- Enhance bactericidal activity: Synergistic interactions can lead to more rapid and complete killing of bacteria than either agent alone.
- Broaden the spectrum of activity: Combining NAI-107 with an antibiotic effective against Gram-negative bacteria could provide a broad-spectrum therapeutic option.
- Prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance.

Potential antibiotic classes for combination with NAI-107 include:

- Beta-lactams (e.g., penicillins, cephalosporins, carbapenems): These also target cell wall
  synthesis but through the inhibition of penicillin-binding proteins (PBPs). The combination of
  two agents targeting different steps in this essential pathway could be highly synergistic.
- Glycopeptides (e.g., vancomycin): Vancomycin also binds to lipid II, but at a different site than lantibiotics. The potential for synergistic or additive effects is high.
- Lipopeptides (e.g., daptomycin): Daptomycin disrupts the bacterial cell membrane potential.
   Combining a cell wall synthesis inhibitor with a membrane-active agent could lead to



enhanced bactericidal activity.

## In Vivo Efficacy of NAI-107 Monotherapy

While specific quantitative data on NAI-107 combination therapy is not readily available in published literature, its potent in vivo efficacy as a single agent has been established in various animal models. This data provides a strong rationale for exploring its use in combination regimens.



| Pathogen                                             | Infection<br>Model     | Animal<br>Model        | NAI-107<br>Dose           | Outcome                                                                            | Reference |
|------------------------------------------------------|------------------------|------------------------|---------------------------|------------------------------------------------------------------------------------|-----------|
| Glycopeptide-<br>intermediate<br>S. aureus<br>(GISA) | Acute lethal infection | Neutropenic<br>mice    | 2.3 mg/kg<br>(ED50)       | Comparable<br>to or lower<br>than linezolid<br>and<br>vancomycin                   | [1]       |
| Vancomycin-<br>resistant E.<br>faecalis              | Acute lethal infection | Neutropenic<br>mice    | 14.2 mg/kg<br>(ED50)      | Comparable<br>to or lower<br>than linezolid                                        | [1]       |
| Vancomycin-<br>resistant E.<br>faecium               | Acute lethal infection | Neutropenic<br>mice    | 6.4 mg/kg<br>(ED50)       | Comparable<br>to or lower<br>than linezolid                                        | [1]       |
| Methicillin-<br>resistant S.<br>aureus<br>(MRSA)     | Granuloma<br>pouch     | Rats                   | 40 mg/kg<br>(single dose) | 3-log10<br>CFU/ml<br>reduction in<br>exudate                                       | [1][2]    |
| Methicillin-<br>resistant S.<br>aureus<br>(MRSA)     | Endocarditis           | Rats                   | 10-20<br>mg/kg/day        | Dose-<br>proportional<br>reduction in<br>bacterial load<br>in heart<br>vegetations | [1][2]    |
| Vancomycin-<br>resistant E.<br>faecium               | Systemic<br>infection  | Galleria<br>mellonella | 16 μg/mL                  | Lower mortality rates than linezolid- treated group                                | [2]       |

## **Experimental Protocols for Synergy Testing**

The following are detailed protocols for two standard in vitro methods used to assess antibiotic synergy: the checkerboard assay and the time-kill assay.



## **Checkerboard Assay Protocol**

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

#### 4.1.1. Materials

- NAI-107 and partner antibiotic stock solutions of known concentration.
- · Sterile 96-well microtiter plates.
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.
- Incubator (35-37°C).
- Microplate reader (optional, for spectrophotometric reading).

#### 4.1.2. Methodology

- Plate Setup: Prepare a series of two-fold dilutions of NAI-107 along the x-axis (e.g., columns 1-10) of a 96-well plate and a series of two-fold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G). The concentration range should typically span from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.
- Drug Addition: Add 50 μL of MHB to each well. Then, add 50 μL of the appropriate NAI-107 dilution to each well in the corresponding columns and 50 μL of the partner antibiotic dilution to each well in the corresponding rows. This will result in a checkerboard of antibiotic combinations.

#### Controls:

- Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotics).
- Sterility Control: A well containing only MHB.



- MIC Determination: A row with serial dilutions of NAI-107 only and a column with serial dilutions of the partner antibiotic only.
- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200  $\mu$ L.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- Reading Results: Determine the MIC of each antibiotic alone and in combination by visual
  inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is
  the lowest concentration of the antibiotic that inhibits visible growth.
- Calculating the FIC Index: The FIC index is calculated for each well showing no growth using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

#### Where:

- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

#### 4.1.3. Interpretation of Results

• Synergy: FIC Index ≤ 0.5

Additive/Indifference: 0.5 < FIC Index ≤ 4.0</li>

Antagonism: FIC Index > 4.0

Illustrative Example of Checkerboard Assay Results (Vancomycin + Oxacillin vs. MRSA)



| <b>Combinat</b> ion | MIC<br>Alone<br>(μg/mL) | MIC in<br>Combinat<br>ion<br>(µg/mL) | FIC of<br>Vancomy<br>cin | FIC of<br>Oxacillin | FIC Index | Interpreta<br>tion |
|---------------------|-------------------------|--------------------------------------|--------------------------|---------------------|-----------|--------------------|
| Vancomyci<br>n      | 2                       | 0.5                                  | 0.25                     |                     |           |                    |
| Oxacillin           | 128                     | 32                                   | 0.25                     | 0.5                 | Synergy   |                    |

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

## **Time-Kill Assay Protocol**

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

#### 4.2.1. Materials

- NAI-107 and partner antibiotic stock solutions.
- Sterile culture tubes or flasks.
- Sterile MHB or other appropriate growth medium.
- Bacterial inoculum of the test organism, grown to early to mid-logarithmic phase and then diluted to a starting concentration of approximately 5 x 10<sup>5</sup> to 5 x 10<sup>6</sup> CFU/mL.
- Incubator with shaking capabilities (35-37°C).
- Sterile saline or phosphate-buffered saline (PBS) for dilutions.
- Agar plates for colony counting.

#### 4.2.2. Methodology

• Setup: Prepare culture tubes with MHB containing the following:



- No antibiotic (growth control).
- NAI-107 at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).
- Partner antibiotic at a specific concentration.
- The combination of NAI-107 and the partner antibiotic at the same concentrations.
- Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve the target starting density.
- Incubation: Incubate the tubes at 35-37°C with shaking.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Colony Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate
  onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies
  (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time for each condition.

#### 4.2.3. Interpretation of Results

- Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Illustrative Example of Time-Kill Assay Results (Daptomycin + a Beta-Lactam vs. MRSA)



| Time (hours) | Growth<br>Control (log10<br>CFU/mL) | Daptomycin<br>Alone (log10<br>CFU/mL) | Beta-Lactam<br>Alone (log10<br>CFU/mL) | Daptomycin +<br>Beta-Lactam<br>(log10<br>CFU/mL) |
|--------------|-------------------------------------|---------------------------------------|----------------------------------------|--------------------------------------------------|
| 0            | 5.7                                 | 5.7                                   | 5.7                                    | 5.7                                              |
| 4            | 7.2                                 | 5.1                                   | 6.8                                    | 3.5                                              |
| 8            | 8.5                                 | 4.8                                   | 7.9                                    | 2.1                                              |
| 24           | 9.1                                 | 4.5                                   | 8.8                                    | <2.0                                             |

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

# Visualizing Mechanisms and Workflows Signaling Pathways and Mechanisms of Action

The following diagram illustrates the proposed synergistic mechanism of NAI-107 in combination with a beta-lactam antibiotic, both targeting the bacterial cell wall synthesis pathway.





Click to download full resolution via product page

Dual inhibition of bacterial cell wall synthesis.

## **Experimental Workflows**

The following diagrams outline the key steps in the checkerboard and time-kill synergy testing protocols.





Click to download full resolution via product page

Workflow for the checkerboard synergy assay.





Click to download full resolution via product page

Workflow for the time-kill synergy assay.

## Conclusion



NAI-107 is a promising new antibiotic with a novel mechanism of action and potent activity against challenging Gram-positive pathogens. While further research is needed to establish its efficacy in combination with other antibiotics, the protocols and information provided in these application notes offer a solid foundation for researchers to explore the potential of NAI-107 in combination therapy. The investigation of such synergies is a critical step in the development of new treatment strategies to combat antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrugresistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating NAI-107 in Combination with Other Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414151#using-nai-107-in-combination-with-other-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com